4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-30-20-4-2-3-19(14-20)27-15-17(13-21(27)28)24-22(29)26-11-9-25(10-12-26)18-7-5-16(23)6-8-18/h2-8,14,17H,9-13,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFLIXXOBHVHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (referred to as Compound A ) is a synthetic derivative belonging to the piperazine class, which has garnered attention due to its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
Compound A can be structurally represented as follows:
This compound features a piperazine core with a fluorophenyl and methoxyphenyl substituent, contributing to its pharmacological properties.
Dopamine Receptor Affinity
Research indicates that compounds similar to Compound A exhibit significant selectivity for dopamine receptors, particularly the D3 receptor subtype. This selectivity is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease. In studies comparing various arylcarboxamides, it was found that modifications in the carbonyl group of the amide linker can dramatically influence receptor binding affinity. For example, compounds lacking this group showed reduced affinity for D3 receptors by over 100-fold compared to their amide counterparts .
Monoamine Oxidase Inhibition
Another important aspect of Compound A's biological activity is its potential as a monoamine oxidase (MAO) inhibitor. Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters. In vitro studies have shown that certain derivatives of piperazine compounds exhibit potent inhibition of MAO-B, with IC50 values as low as 0.013 µM . This suggests that Compound A may also possess neuroprotective properties by enhancing monoamine levels in the brain.
Biological Activity Summary Table
Study on D3 Receptor Selectivity
A study conducted on various arylcarboxamides demonstrated that modifications at the piperazine moiety significantly impacted D3 receptor selectivity. The presence of specific substituents led to compounds exhibiting over 1000-fold selectivity for D3 receptors compared to D2 receptors. This finding highlights the importance of structural nuances in designing selective agents for psychiatric disorders .
Neuroprotective Potential
In another investigation, derivatives related to Compound A were evaluated for their neuroprotective effects against oxidative stress in neuronal cell lines. These studies revealed that certain analogs could significantly reduce cell death induced by oxidative agents, suggesting a potential therapeutic application in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Carboxamide Backbones
Substituent Variations on the Aromatic Ring
- Compound 43 (): Structure: (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide. Key Features: Tetrahydronaphthalene core instead of 5-oxopyrrolidinone; 4-methylpiperazine substituent. Data: HPLC purity 95.5%, HRMS (m/z 504.25242).
- ML267 (): Structure: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide. Key Features: Carbothioamide (C=S) vs. carboxamide (C=O); pyridinyl substituents.
- Compound 856189-81-6 (): Structure: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide. Key Features: Dual trifluoromethyl groups; pyridine and phenyl substituents.
Central Heterocycle Modifications
- NRA0045 (): Structure: (R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole. Key Features: Thiazole core with pyrrolidinyl and fluorophenyl groups. Pharmacological Data: High affinity for dopamine D4 receptors (Ki = 0.54–2.54 nM) and serotonin 5-HT2A receptors (Ki = 1.92 nM).
- Compound 58 (): Structure: 4-(3-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide. Key Features: Benzothiazinone core; carboxamide linkage. Significance: The benzothiazinone group may confer unique hydrogen-bonding interactions compared to the 5-oxopyrrolidinone in the target compound .
Substituent Effects on Physicochemical and Pharmacological Properties
| Compound | Key Substituents | Physicochemical Data | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl, 3-methoxyphenyl | Not reported | Inferred from structural analogs | [5] |
| Compound 43 | Tetrahydronaphthalene, 4-methylpiperazine | HPLC 95.5%, HRMS 504.25242 | Not reported | [1] |
| ML267 | 3-Chloro-5-(trifluoromethyl)pyridinyl | Not reported | Bacterial PPTase inhibitor | [3] |
| NRA0045 | Thiazole, dual fluorophenyl groups | Not reported | D4/5-HT2A antagonist (Ki < 3 nM) | [9] |
| 856189-81-6 | Trifluoromethylpyridinyl/phenyl | Not reported | Not reported | [15] |
Key Observations:
- Fluorine Substituents : The 4-fluorophenyl group is a common feature in high-affinity compounds (e.g., NRA0045) due to its electron-withdrawing effects and hydrophobic interactions .
- Methoxy Groups : The 3-methoxyphenyl substituent in the target compound may improve solubility compared to halogenated analogs but could reduce membrane permeability .
- Heterocyclic Cores: 5-Oxopyrrolidinone (target) vs. tetrahydronaphthalene (Compound 43) vs. thiazole (NRA0045) influence conformational flexibility and metabolic stability .
Q & A
Q. What are the critical steps in synthesizing 4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-methoxyaniline with a pyrrolidinone precursor to form the 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine intermediate.
- Step 2: Coupling the intermediate with 4-(4-fluorophenyl)piperazine-1-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3: Purification via column chromatography or recrystallization to isolate the final product . Key variables include solvent selection (e.g., DMF for polar intermediates) and temperature control (reflux for cyclization steps) .
Q. How is the molecular structure of this compound confirmed?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify proton environments and carbon connectivity, particularly distinguishing the methoxyphenyl (δ ~3.8 ppm for OCH) and fluorophenyl groups (δ ~7.0–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z ~439.2) .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization strategies include:
- Catalyst Screening: Using coupling agents like HATU or EDCI for amide bond formation, improving efficiency from ~60% to >85% .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane minimizes side reactions in acylations .
- Temperature Gradients: Controlled heating (50–70°C) during cyclization steps reduces byproduct formation .
- In-line Monitoring: TLC or FTIR to track intermediate formation and adjust reaction times dynamically .
Q. What experimental approaches resolve contradictions between computational binding predictions and observed bioactivity?
Discrepancies may arise from:
- Solubility Issues: Use DMSO stock solutions with <0.1% precipitation confirmed via dynamic light scattering .
- Orthogonal Assays: Combine surface plasmon resonance (SPR) for binding affinity with functional assays (e.g., cAMP modulation for GPCR targets) .
- Metabolic Stability Checks: Incubate with liver microsomes to assess if rapid degradation in vitro skews activity results .
Q. How to design a structure-activity relationship (SAR) study for halogen substituents in this compound?
Methodological steps include:
- Analog Synthesis: Replace 4-fluorophenyl with chloro-, bromo-, or trifluoromethyl groups to test electronic effects .
- In Vitro Screening: Assess affinity for target receptors (e.g., serotonin 5-HT) using radioligand displacement assays .
- Computational Modeling: Density functional theory (DFT) to correlate substituent electronegativity with binding energy in docking simulations .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
Contradictions may stem from:
- Pharmacokinetics (PK): Conduct PK studies to evaluate bioavailability (e.g., low AUC due to first-pass metabolism) .
- Blood-Brain Barrier (BBB) Penetration: Modify logP via prodrug strategies (e.g., esterification of the carboxamide) to enhance CNS delivery .
- Metabolite Profiling: LC-MS/MS to identify active metabolites that contribute to in vivo effects .
Q. How to evaluate the metabolic stability of this compound?
Standard protocols involve:
- Liver Microsome Assays: Incubate with human or rat microsomes, quantify parent compound depletion over 60 minutes using LC-MS .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Stability in Plasma: Measure degradation in plasma at 37°C to estimate half-life .
Data Analysis and Validation
Q. How to validate the purity of intermediates during multi-step synthesis?
- HPLC-DAD/ELSD: Use dual detection (UV + evaporative light scattering) to quantify impurities below 0.5% .
- NMR Purity Index: Integrate residual solvent peaks (e.g., DMSO) relative to analyte signals .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., IC calculations) using software like GraphPad Prism .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points from triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
